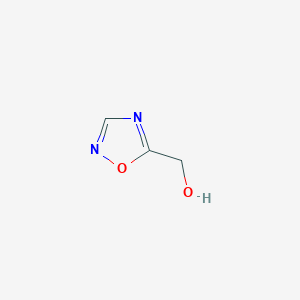![molecular formula C13H19NO2 B3085395 Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate CAS No. 1155159-15-1](/img/structure/B3085395.png)
Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate
Overview
Description
“Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” is an organic compound with the molecular formula C13H19NO2 . It is a derivative of butanoic acid, where the hydrogen of the carboxylic group is replaced by a methyl ester group, and one of the hydrogens on the third carbon is replaced by an amino group that is further substituted with a 4-methylphenylmethyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, N-(3-Amino-4-methylphenyl)benzamide, has been synthesized in a continuous flow microreactor system . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction conditions and acylating reagents were carefully screened to optimize the process .Molecular Structure Analysis
The molecular structure of “this compound” consists of a butanoate backbone with a methyl ester group, an amino group, and a 4-methylphenylmethyl group . The exact 3D structure was not found in the search results.Chemical Reactions Analysis
Esters, such as “this compound”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction . Esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Furthermore, esters can be reduced to form alcohols or aldehydes depending on the reducing agent .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 221.3 . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Biofuel Production
The potential of certain chemicals as biofuel components has been explored in scientific research. For instance, 3-methyl-1-butanol is identified as a potential fuel additive or substitute. It is produced from glucose by engineered Escherichia coli strains through amino acid biosynthetic pathways. Modifications in the strain, such as the removal of feedback inhibition and competing pathways, have enhanced the selectivity and productivity for 3-methyl-1-butanol, demonstrating the feasibility of using engineered microbes for biofuel production (Connor & Liao, 2008). Additionally, pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are explored as biofuels due to their potential application. Through metabolic engineering, microbial strains have been developed to produce these isomers, showcasing the promise for enhanced production efficiency in the future (Cann & Liao, 2009).
Antimicrobial Activity
Research has also been conducted on the antimicrobial activity of chemical compounds. A study synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from 3-[(2-Hydroxyphenyl)amino]butanoic and related compounds. These derivatives showed good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against Candida tenuis and Aspergillus niger, suggesting potential for medical and pharmaceutical applications (Mickevičienė et al., 2015).
Molecular Docking and Biological Activities
Molecular docking studies have been utilized to understand the interaction between chemical compounds and biological targets. For example, a study on butanoic acid derivatives using DFT method and molecular docking evaluation revealed that these compounds could inhibit Placenta growth factor (PIGF-1), indicating their potential for pharmacological importance. This research highlights the utility of computational methods in predicting the biological activities of chemical compounds (Vanasundari et al., 2018).
Food Safety
In the context of food safety, volatile markers produced by Staphylococcus aureus, such as 3-methyl-butanal and 3-methyl-butanoic acid, have been investigated. The production of these markers correlates with the growth of S. aureus in pork, suggesting their use as indicators for the presence of this pathogen in meat products. This research offers a rapid and cost-effective approach for the specific detection of S. aureus in the meat industry, contributing to food safety and quality control (Hu et al., 2020).
Safety and Hazards
While specific safety and hazard information for “Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate” was not found, it’s important to handle all chemicals with care. General precautions include avoiding ingestion and inhalation, not getting the chemical in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
The primary target of Methyl 3-{[(4-methylphenyl)methyl]amino}butanoate is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The compound affects the Wnt signaling pathway by inducing the degradation of β-catenin . This action disrupts the pathway, leading to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
It is soluble in dmso , which suggests it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures .
Properties
IUPAC Name |
methyl 3-[(4-methylphenyl)methylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-4-6-12(7-5-10)9-14-11(2)8-13(15)16-3/h4-7,11,14H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYNARUHGOETBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyclopentyl(methyl)amino]ethanol](/img/structure/B3085314.png)

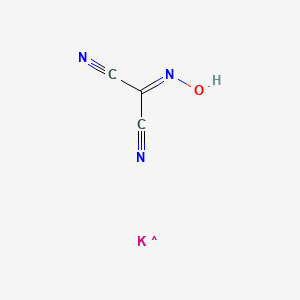
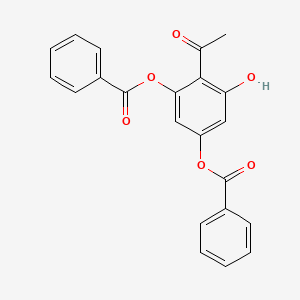
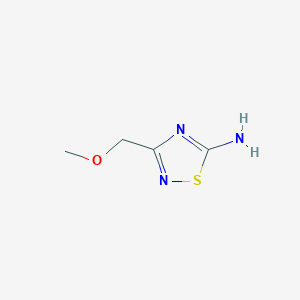
![5-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3085360.png)

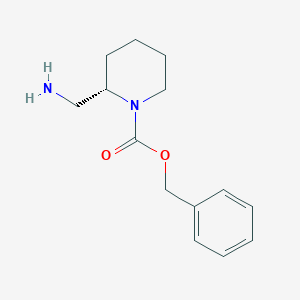
![5-Bromo-2-[chloro(difluoro)methoxy]-1,3-difluoro-benzene](/img/structure/B3085373.png)
![Methyl 3-{[(4-fluorophenyl)methyl]amino}butanoate](/img/structure/B3085394.png)
![Methyl 3-{[(4-chlorophenyl)methyl]amino}butanoate](/img/structure/B3085403.png)

